N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide
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Overview
Description
N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a sec-butyl group, a methylsulfonyl amino group, and a benzoyl prolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the sec-butyl group: This can be achieved through the reaction of butane with appropriate reagents to introduce the sec-butyl moiety.
Introduction of the methylsulfonyl amino group: This step involves the reaction of aniline derivatives with methylsulfonyl chloride under controlled conditions.
Coupling with prolinamide: The final step involves the coupling of the intermediate compounds with prolinamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and sulfonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[sec-Butyl(methyl)amino]ethyl}-2-(methylsulfonyl)benzenesulfonamide
- N-(sec-butyl)-2-({[3-chloro(methylsulfonyl)anilino]acetyl}amino)benzamide
Uniqueness
N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c1-5-31-16(4)20(15(3)30-31)13-27-25(33)23-22(19-12-14(2)6-11-21(19)28-23)29-24(32)17-7-9-18(26)10-8-17/h6-12,28H,5,13H2,1-4H3,(H,27,33)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFPBGCUUDMDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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